molecular formula C27H22N2O3S B14545238 N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide CAS No. 61883-49-6

N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide

Cat. No.: B14545238
CAS No.: 61883-49-6
M. Wt: 454.5 g/mol
InChI Key: PVWKPUUDGKBKFC-UHFFFAOYSA-N
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Description

N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide is a chemical compound with the molecular formula C27H22N2O3S . It is known for its unique structure, which includes a sulfanyl group attached to a diphenylmethyl moiety, a methylphenyl group, and a nitrobenzamide group. This compound is utilized in various scientific research applications due to its distinct chemical properties.

Properties

CAS No.

61883-49-6

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2-benzhydrylsulfanyl-4-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C27H22N2O3S/c1-19-12-17-24(28-27(30)22-13-15-23(16-14-22)29(31)32)25(18-19)33-26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,26H,1H3,(H,28,30)

InChI Key

PVWKPUUDGKBKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylmethyl sulfanyl intermediate, followed by its reaction with 4-methylphenyl and 4-nitrobenzamide under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Diphenylmethyl)sulfanyl]-4-methylphenyl}-4-nitrobenzamide is unique due to its combination of a sulfanyl group, a diphenylmethyl moiety, and a nitrobenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

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